(+)-alpha-Dihydrotetrabenazine is a chiral compound and the biologically active metabolite of tetrabenazine, a drug previously used to treat movement disorders. [+)-alpha-Dihydrotetrabenazine is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) located in the brain. This transporter protein is responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, (+)-alpha-Dihydrotetrabenazine reduces the amount of these neurotransmitters available for release, which can have a variety of effects on brain function. This property has made (+)-alpha-Dihydrotetrabenazine a valuable tool in scientific research for studying the role of monoamine neurotransmission in various neurological and psychiatric disorders. [, , , , ]
(+)-alpha-Dihydrotetrabenazine possesses a benzo[a]quinolizine core structure. Its absolute configuration has been confirmed as 2R, 3R, 11bR through X-ray crystal structure analysis of its 9-O-desmethyl derivative. [] This stereochemistry is crucial for its interaction with the VMAT2 binding site and its biological activity.
(+)-alpha-Dihydrotetrabenazine acts as a potent and stereospecific inhibitor of the vesicular monoamine transporter 2 (VMAT2). [] It binds to VMAT2, preventing the packaging of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles. This leads to a decrease in the vesicular stores of these neurotransmitters and consequently reduces their release into the synapse.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6